Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate
Description
Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 6-position, a fluorine atom at the 2-position, and an isopropoxy group at the 3-position of the benzene ring, with a methyl ester at the carboxyl position. This compound belongs to a class of aromatic esters widely utilized as intermediates in pharmaceutical and agrochemical synthesis due to their tunable electronic and steric properties .
Key Structural Features and Effects:
- Bromine (6-position): A strong electron-withdrawing group (EWG) that deactivates the aromatic ring, directing electrophilic substitution to meta/para positions.
- Fluorine (2-position): A highly electronegative EWG that stabilizes adjacent charges and influences metabolic stability in drug candidates. Fluorine’s small size minimizes steric effects while enhancing lipophilicity.
- Isopropoxy (3-position): A bulky alkoxy group that acts as a moderate electron-donating group (EDG) via resonance, increasing solubility in organic solvents but reducing aqueous solubility compared to smaller alkoxy substituents (e.g., methoxy).
Applications:
This compound’s unique substitution pattern makes it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems, which are common in kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C11H12BrFO3 |
|---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
methyl 6-bromo-2-fluoro-3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H12BrFO3/c1-6(2)16-8-5-4-7(12)9(10(8)13)11(14)15-3/h4-6H,1-3H3 |
InChI Key |
OMIYAKXJTBWBCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Br)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate typically involves the esterification of 6-bromo-2-fluoro-3-hydroxybenzoic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include distillation and crystallization to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with various biological pathways .
Comparison with Similar Compounds
Table 1: Substituent Comparison and Key Properties
*Hypothetical compound included for illustrative purposes.
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups: The target compound’s 2-fluoro and 6-bromo groups create a strongly deactivated aromatic ring, favoring nucleophilic aromatic substitution (SNAr) at positions ortho to EWGs. In contrast, Methyl 6-amino-2-bromo-3-methoxybenzoate’s amino group (EDG) activates the ring for electrophilic substitution at para/meta positions . The isopropoxy group (EDG via resonance) partially counterbalances the deactivating effects of bromo and fluoro substituents, enabling selective functionalization.
Steric Hindrance:
- The isopropoxy group in the target compound imposes greater steric hindrance than methoxy or ethoxy analogs, slowing reactions requiring planar transition states (e.g., SN2). This bulkiness may also hinder crystal packing, leading to lower melting points compared to methoxy-substituted analogs.
Biological Activity
Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate is a compound of interest due to its potential biological activities, which have been explored in various studies. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a bromine atom at the 6-position and a fluorine atom at the 2-position of the benzoate ring, along with an isopropoxy group at the 3-position. This specific arrangement is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to exhibit:
- Antagonistic effects on serotonin receptors : Similar compounds have demonstrated potent activity against serotonin receptors, particularly the 5-HT3 receptor, which is involved in nausea and vomiting pathways .
- Dopaminergic activity : The compound may also interact with dopamine receptors, which could influence its efficacy in treating conditions related to dopaminergic dysregulation .
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the alkoxy groups and halogen substitutions significantly impact the potency and selectivity of compounds within this chemical class. For instance:
- Alkoxy substitutions : Increasing the bulk of alkoxy substituents generally enhances receptor binding affinity. The isopropoxy group specifically has been noted for increasing selectivity towards certain receptor subtypes .
| Compound | Alkoxy Group | Receptor Affinity (nM) | Notes |
|---|---|---|---|
| This compound | Isopropoxy | TBD | Enhanced selectivity |
| Metoclopramide | -OCH2CH3 | 483 | Weak affinity for both D2 and 5-HT3 |
| Domperidone | -C4H9 | 15.1 | Potent D2 affinity |
Case Studies and Research Findings
- Serotonin Receptor Antagonism : A study focusing on related compounds highlighted that modifications similar to those found in this compound resulted in significant antagonistic effects on serotonin receptors, suggesting a potential application in antiemetic therapies .
- Dopamine Receptor Studies : Another research effort examined the effects of various benzamide derivatives, revealing that structural modifications can lead to enhanced binding affinities for dopamine D2 receptors, indicating that this compound may share similar properties .
- Toxicological Assessment : Preliminary toxicity assessments indicate that while some derivatives exhibit promising biological activities, they must be evaluated for safety profiles before clinical applications can be considered .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
